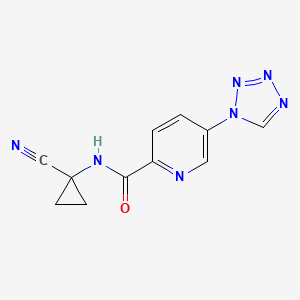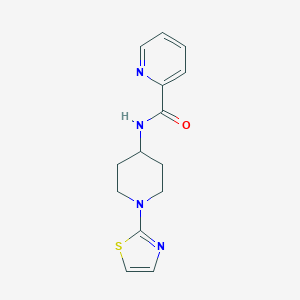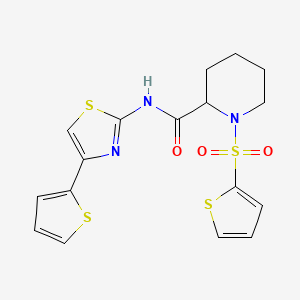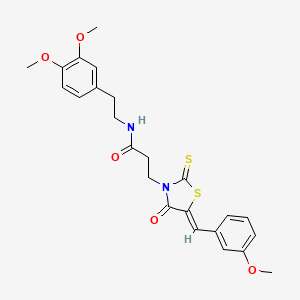
N-(1-Cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide, also known as CCPA, is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties. CCPA is a synthetic compound that belongs to the family of adenosine receptor agonists. Adenosine receptors are a type of G protein-coupled receptor that plays a vital role in various physiological processes such as vasodilation, neurotransmission, and immune response.
Mécanisme D'action
N-(1-Cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide acts by binding to the adenosine A1 receptor subtype, which leads to the activation of downstream signaling pathways. The activation of adenosine A1 receptors results in the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP (cAMP). The reduction in cAMP levels leads to the inhibition of protein kinase A (PKA) and the opening of inward-rectifying potassium channels. The activation of potassium channels leads to the hyperpolarization of the cell membrane, which reduces the excitability of neurons and cardiac cells.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce heart rate and blood pressure in animal models, indicating its potential use as a cardiovascular drug. N-(1-Cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide has also been found to have neuroprotective effects and has been shown to reduce the damage caused by ischemic stroke in animal models. Additionally, N-(1-Cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide has been found to have anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1-Cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide in lab experiments is its high degree of purity, which ensures that the results obtained are accurate and reproducible. Additionally, N-(1-Cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide is a potent agonist of the adenosine A1 receptor subtype, which makes it an ideal tool for studying the role of adenosine receptors in various physiological processes. However, one of the limitations of using N-(1-Cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide is its potential toxicity, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on N-(1-Cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide. One area of interest is the development of N-(1-Cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide analogs with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic uses of N-(1-Cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide in various diseases such as cardiovascular disease, stroke, and inflammation. Additionally, the role of adenosine receptors in various physiological processes such as sleep, pain, and memory is an area of ongoing research, and N-(1-Cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide may be a useful tool for further investigating these processes.
Méthodes De Synthèse
The synthesis of N-(1-Cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide involves the reaction between 1-cyanocyclopropylamine and 5-(tetrazol-1-yl)pyridine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(1-Cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide as a white crystalline solid with a high degree of purity.
Applications De Recherche Scientifique
N-(1-Cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide has been extensively studied for its potential pharmacological properties. It has been found to be a potent agonist of the adenosine A1 receptor subtype. Adenosine A1 receptors are widely distributed throughout the body and play a crucial role in the regulation of various physiological processes such as cardiovascular function, neurotransmission, and immune response.
Propriétés
IUPAC Name |
N-(1-cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N7O/c12-6-11(3-4-11)15-10(19)9-2-1-8(5-13-9)18-7-14-16-17-18/h1-2,5,7H,3-4H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNKYGVNHAXSHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=NC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2592731.png)
![6-(2,5-Dimethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2592732.png)


![ethyl 4-[1-(aminomethyl)-2,2,2-trifluoroethoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2592736.png)
![N-(3-fluorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2592740.png)


![2-(4-chlorophenoxy)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2592746.png)


![{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B2592749.png)

![(3r,5r,7r)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B2592752.png)